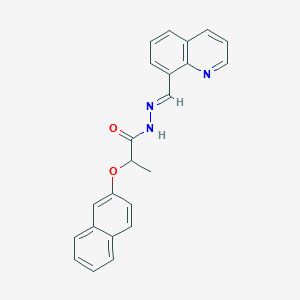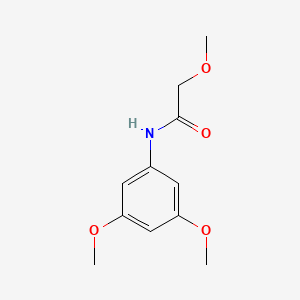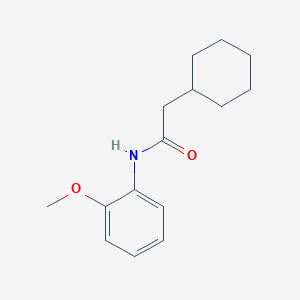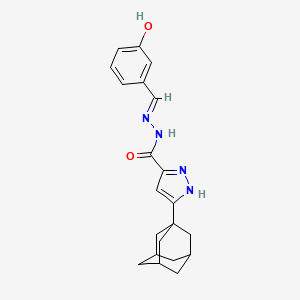
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in many areas of research, including medicine, pharmacology, and nanotechnology. In
Mécanisme D'action
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has the ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This inhibition can lead to the suppression of tumor growth, the reduction of blood glucose levels, and the prevention of cognitive decline.
Biochemical and Physiological Effects:
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can reduce tumor growth, lower blood glucose levels, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the mechanisms of various diseases. Another advantage is its potential as a drug delivery system, which can be useful in developing new drugs. However, one limitation of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are many future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is the development of new drugs based on 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Another direction is the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide as a nanomaterial for various applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has shown promising results in many areas of research. Its complex synthesis method, potential as a drug delivery system, and ability to inhibit the activity of certain enzymes make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex process that requires several steps. The first step involves the reaction between 1-adamantylamine and ethyl acetoacetate in the presence of sodium hydride. This reaction produces 1-(1-adamantyl)-3-oxobutan-2-yl acetate, which is then reacted with hydrazine hydrate to produce 1-(1-adamantyl)-3-hydrazinobutan-2-one. The final step involves the reaction between 1-(1-adamantyl)-3-hydrazinobutan-2-one and 3-hydroxybenzaldehyde in the presence of acetic acid to produce 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Applications De Recherche Scientifique
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential as a drug delivery system and as a drug target. In nanotechnology, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential as a nanomaterial for various applications.
Propriétés
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-17-3-1-2-13(7-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16,26H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZODMGIMEAHM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
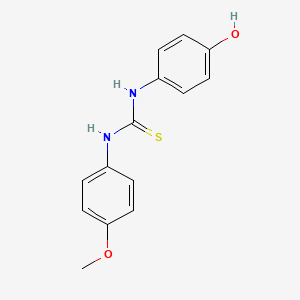
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
